Hydrogen Bond Donor Capacity Differentiates the Acetohydrazide from the Carboxylic Acid Analog
The acetohydrazide terminal group of CAS 477862-29-6 provides two hydrogen bond donors (HBD = 2), compared to one HBD for the carboxylic acid analog CAS 477870-17-0 [1][2]. This difference is relevant for target binding interactions, as the additional donor can engage in extra hydrogen bonding with kinase hinge regions observed in thienopyrimidine co-crystal structures [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 (CAS 477862-29-6) |
| Comparator Or Baseline | 1 for 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid (CAS 477870-17-0) |
| Quantified Difference | 1 additional HBD |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) |
Why This Matters
Additional hydrogen bond donor capacity can enhance binding affinity to specific kinase targets and provides a synthetic handle for further derivatization, making the hydrazide a more versatile intermediate for medicinal chemistry programs.
- [1] PubChem. Compound Summary for CID 3829539, 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide. Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/477862-29-6. Accessed 29 Apr 2026. View Source
- [2] PubChem. 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid (CAS 477870-17-0). Computed Properties. https://pubchem.ncbi.nlm.nih.gov. Accessed 29 Apr 2026. View Source
- [3] Benaka Prasad, S. B., et al. "Design, synthesis, biological evaluation, and molecular docking of some new Thieno[2,3-d] pyrimidine derivatives." Journal of Molecular Structure (2021). https://www.sciencedirect.com. Accessed 29 Apr 2026. View Source
